molecular formula C9H5Cl2NO2S B8259341 1-Chloroisoquinoline-6-sulfonyl chloride CAS No. 205055-64-7

1-Chloroisoquinoline-6-sulfonyl chloride

Cat. No. B8259341
M. Wt: 262.11 g/mol
InChI Key: LAIUOZPNGHEZEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09012443B2

Procedure details

A 1 L round bottom flask was charged with 6-bromo-1-chloro-isoquinoline (10.1 g, 41.6 mmol) and diethyl ether (416 mL) and THF (41.6 mL, 41.6 mmol) to give a light yellow solution. The flask was cooled in a dry ice and acetone bath for 20 min, then 2.5 M n-butyllithium in hexanes (18.3 mL, 43.6 mmol) was added dropwise over 5 min to give a dark solution. After 10 min, LC/MS of an aliquot in MeOH showed conversion of 6-bromo-1-chloro-isoquinoline to mainly 1-chloroisoquinoline. Sulfur dioxide (g) was condensed into the reaction mixture from a lecture bottle (warmed by a warm water bath to make sure there was a positive pressure of SO2(g) which was monitored by an oil bubbler) using a needle for 15 min to give a yellow suspension. After 20 min, LC/MS of an aliquot in MeOH showed consumption of 6-bromo-1-chloro-isoquinoline to 1-chloroisoquinoline-6-sulfinic acid. The chlorination step should be performed at −78° C. Solid n-chlorosuccinimide (5.55 g, 41.6 mmol) was added in three portions at −78° C. The cold bath was removed and the mixture was warmed to room temperature. After 2 hours, 1.2 g of NCS and 100 mL of THF were added at room temperature. After stirring for another 30 min at room temperature, LC/MS of an aliquot in MeOH showed mainly sulfonyl chloride product. After another 30 min, the solid was filtered with an aid of 100 mL of THF. The yellow filtrate was concentrated and placed under vacuum overnight to afford a yellow solid. The next day, the solid was triturated with i-PrOH (30 mL) at room temperature, filtered quickly (left on the frit for less than 3 min), and dried under a vacuum to give a beige solid. The filtrate was concentrated, absorbed onto a plug of silica gel, and purified by chromatography through a silica gel column (120 g), eluting with a gradient of 0% to 20% EtOAc in heptane, to provide a second batch. MS (ESI): 262 [M+H]+; 1H NMR (400 MHz, CDCl3) δ ppm 7.82 (d, J=5.2 Hz, 1H), 8.23 (dd, J=9.00, 1.96 Hz, 1H), 8.53 (d, J=5.67 Hz, 1H), 8.58-8.65 (m, 2H).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
10.1 g
Type
reactant
Reaction Step Three
Name
Quantity
41.6 mL
Type
reactant
Reaction Step Three
Quantity
416 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
hexanes
Quantity
18.3 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
n-chlorosuccinimide
Quantity
5.55 g
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([Cl:12])=[N:7][CH:6]=[CH:5]2.C1COCC1.C(=O)=O.C([Li])CCC.[Cl:26]C1C2C(=CC=CC=2)C=CN=1.[S:37](=[O:39])=[O:38]>CO.CC(C)=O.C(OCC)C>[Cl:12][C:8]1[C:9]2[C:4](=[CH:3][C:2]([S:37]([Cl:26])(=[O:39])=[O:38])=[CH:11][CH:10]=2)[CH:5]=[CH:6][N:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
10.1 g
Type
reactant
Smiles
BrC=1C=C2C=CN=C(C2=CC1)Cl
Name
Quantity
41.6 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
416 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
hexanes
Quantity
18.3 mL
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C=CN=C(C2=CC1)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC2=CC=CC=C12
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Step Nine
Name
n-chlorosuccinimide
Quantity
5.55 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for another 30 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a light yellow solution
CUSTOM
Type
CUSTOM
Details
to give a dark solution
CUSTOM
Type
CUSTOM
Details
condensed into the reaction mixture from a lecture bottle (
TEMPERATURE
Type
TEMPERATURE
Details
warmed by a warm water bath
CUSTOM
Type
CUSTOM
Details
for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
to give a yellow suspension
WAIT
Type
WAIT
Details
After 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
consumption of 6-bromo-1-chloro-isoquinoline to 1-chloroisoquinoline-6-sulfinic acid
CUSTOM
Type
CUSTOM
Details
should be performed at −78° C
CUSTOM
Type
CUSTOM
Details
The cold bath was removed
WAIT
Type
WAIT
Details
After 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
1.2 g of NCS and 100 mL of THF were added at room temperature
WAIT
Type
WAIT
Details
After another 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the solid was filtered with an aid of 100 mL of THF
CONCENTRATION
Type
CONCENTRATION
Details
The yellow filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
placed under vacuum overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to afford a yellow solid
CUSTOM
Type
CUSTOM
Details
The next day, the solid was triturated with i-PrOH (30 mL) at room temperature
FILTRATION
Type
FILTRATION
Details
filtered quickly (
WAIT
Type
WAIT
Details
left on the frit for less than 3 min), and
CUSTOM
Type
CUSTOM
Details
dried under a vacuum
CUSTOM
Type
CUSTOM
Details
to give a beige solid
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
absorbed onto a plug of silica gel
CUSTOM
Type
CUSTOM
Details
purified by chromatography through a silica gel column (120 g)
WASH
Type
WASH
Details
eluting with a gradient of 0% to 20% EtOAc in heptane
CUSTOM
Type
CUSTOM
Details
to provide a second batch

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
ClC1=NC=CC2=CC(=CC=C12)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.